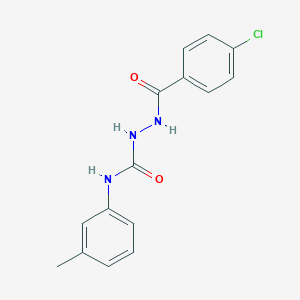
2-(4-CHLOROBENZOYL)-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-CHLOROBENZOYL)-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE is a chemical compound with a complex structure that includes a chlorobenzoyl group and a methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROBENZOYL)-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE typically involves the reaction of 4-chlorobenzoyl chloride with N-(3-methylphenyl)hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2-(4-CHLOROBENZOYL)-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorobenzoyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
2-(4-CHLOROBENZOYL)-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical agent or a precursor to active pharmaceutical ingredients.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
作用机制
The mechanism by which 2-(4-CHLOROBENZOYL)-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
- 2-(4-chlorobenzoyl)-N-phenylhydrazinecarboxamide
- 2-(4-chlorobenzoyl)-N-(4-methylphenyl)hydrazinecarboxamide
- 2-(4-bromobenzoyl)-N-(3-methylphenyl)hydrazinecarboxamide
Uniqueness
2-(4-CHLOROBENZOYL)-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE is unique due to the specific positioning of the chlorobenzoyl and methylphenyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness can make it particularly valuable in certain synthetic applications or as a specific probe in biological studies.
属性
分子式 |
C15H14ClN3O2 |
|---|---|
分子量 |
303.74g/mol |
IUPAC 名称 |
1-[(4-chlorobenzoyl)amino]-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C15H14ClN3O2/c1-10-3-2-4-13(9-10)17-15(21)19-18-14(20)11-5-7-12(16)8-6-11/h2-9H,1H3,(H,18,20)(H2,17,19,21) |
InChI 键 |
ZQEYOTMKKYVDED-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)Cl |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-isopropyl-2-{[(3-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B450396.png)
![Ethyl 4-(4-fluorophenyl)-2-[({4-nitrophenyl}acetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B450399.png)
![N-{4-[(1E)-1-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-4-fluorobenzamide](/img/structure/B450400.png)
![N-{3-[N-(5-chloro-2-methoxybenzoyl)ethanehydrazonoyl]phenyl}-2-ethylbutanamide](/img/structure/B450401.png)
![N'-[4-(diethylamino)benzylidene]-2-{2-nitrophenoxy}propanohydrazide](/img/structure/B450402.png)
![Methyl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methyl-3-furoyl)amino]thiophene-3-carboxylate](/img/structure/B450404.png)
![2-Chloro-4-[(hydroxyimino)methyl]-6-methoxyphenyl acetate](/img/structure/B450405.png)
![2-(4-methoxyphenyl)-N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B450406.png)
![2-(4-chlorophenyl)-N-{4-[N-({2-nitrophenoxy}acetyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B450407.png)
![N-[4-(N-{5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]-2-methyl-3-furamide](/img/structure/B450410.png)
![5-[(2-chlorophenoxy)methyl]-N'-(2,4-dimethoxy-3-methylbenzylidene)-2-furohydrazide](/img/structure/B450411.png)
![Ethyl {2-bromo-4-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B450415.png)
![4-tert-butyl-N'-[2-(2-methylphenoxy)propanoyl]benzohydrazide](/img/structure/B450416.png)
![2-(2,3-dimethylphenoxy)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B450418.png)
